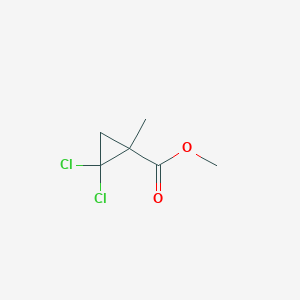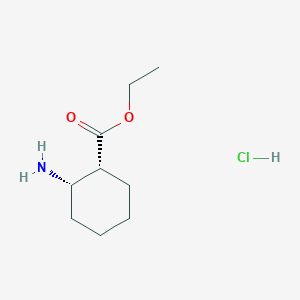
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
Descripción general
Descripción
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate is a compound with specific structural and chemical characteristics. Its synthesis and properties are of interest in organic chemistry due to its unique molecular structure.
Synthesis Analysis
- Synthesis of related compounds involves various chemical reactions, such as the Hofmann rearrangement using trichloroisocyanuric acid as an oxidant (Crane et al., 2011).
- Specific methods for synthesizing cyclopropane derivatives have been reported, which could be relevant for producing methyl 2,2-dichloro-1-methylcyclopropanecarboxylate (Dulayymi et al., 1996).
Molecular Structure Analysis
- The molecular structure of related cyclopropane derivatives is characterized by small rings with multiple bonds and functional groups, leading to unique reactivity (Meijere et al., 2000).
Chemical Reactions and Properties
- Reactions involving cyclopropane derivatives, like 1-amino-2-methylenecyclopropane-1-carboxylic acid, provide insights into unique enzymatic reactions and chemical properties (Zhao & Liu, 2002).
- The chemical reactivity of cyclopropane derivatives is influenced by the strain in the small rings, leading to various transformations (Shi et al., 2006).
Physical Properties Analysis
- The physical properties of such compounds are closely related to their molecular structure, particularly the presence of cyclopropane rings and chloro groups.
Chemical Properties Analysis
- The chemical properties of methyl 2,2-dichloro-1-methylcyclopropanecarboxylate, like its reactivity and stability, can be inferred from studies on similar compounds. For instance, the Lewis acid catalyzed reactions of methylenecyclopropanes suggest a range of possible reactions and stabilities (Yu et al., 2009).
Aplicaciones Científicas De Investigación
Resolution and Transformation into Dimethyl 2-Methylsuccinates : Kovalenko and Kulinkovich (2011) explored the resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid, a closely related compound, by crystallization of its salts. They successfully converted the resolved chiral acids into methyl esters, which were then transformed into (R)- and (S)-dimethyl 2-methylsuccinates through ring cleavage and acidic hydrolysis (Kovalenko & Kulinkovich, 2011).
Interaction with Thiophenolate Nucleophiles : Kovalenko (2013) reported on the reaction of methyl (1R,3S)-2,2-dichloro-3-methylycyclopropanecarboxylate with sodium thiophenolate. This process led to the formation of di(phenylthio) ester as a mixture of diastereomers, revealing insights into stereochemical behavior and potential applications in asymmetric synthesis (Kovalenko, 2013).
Applications in Polymerization : Moszner et al. (2003) synthesized Methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate from a related compound by cyclopropanation and subsequent reactions. They found that its radical homopolymerization occurred with the opening of the cyclopropane ring, leading to polymers with specific properties like a high glass transition temperature (Moszner et al., 2003).
Electrolysis in Hydroxylic Solvents : Takeda, Wada, and Murakami (1971) investigated the electrolysis of 2,2-dichloro-3-phenylcyclopropanecarboxylic acid, a structurally similar compound, in hydroxylic solvents. They found that solvolysis occurred, yielding specific ether and acetate products, which has implications for organic synthesis methods (Takeda, Wada, & Murakami, 1971).
Hunsdiecker Reaction Behavior : Ando et al. (1981) studied the Hunsdiecker reaction of Ag (E)- and (Z)-2,2-dichloro-1-methoxy-3-methylcyclopropanecarboxylates. They observed substantial inversion of configuration, suggesting less stability of the 1-methoxycyclopropyl radical, a finding relevant for understanding radical stability in organic chemistry (Ando et al., 1981).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2,2-dichloro-1-methylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O2/c1-5(4(9)10-2)3-6(5,7)8/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCAZFUFORGMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932384 | |
| Record name | Methyl 2,2-dichloro-1-methylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate | |
CAS RN |
1447-13-8 | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1447-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,2-dichloro-1-methylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(4-Aminophenyl)phenyl]ethanone](/img/structure/B72862.png)











